4-(2-Chlorophenyl)picolinic acid

Catalog No.
S6675513
CAS No.
1258615-54-1
M.F
C12H8ClNO2
M. Wt
233.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chlorophenyl)picolinic acid

CAS Number

1258615-54-1

Product Name

4-(2-Chlorophenyl)picolinic acid

IUPAC Name

4-(2-chlorophenyl)pyridine-2-carboxylic acid

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

InChI

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-14-11(7-8)12(15)16/h1-7H,(H,15,16)

InChI Key

IBSQDXOARNZTAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)Cl

The exact mass of the compound 4-(2-Chlorophenyl)picolinic acid, 95% is 233.0243562 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Chlorophenyl)picolinic acid is a specialized pyridine-2-carboxylic acid derivative primarily used as an ancillary ligand in the synthesis of heteroleptic iridium(III) and other transition metal complexes. These complexes are key components in advanced materials science, particularly as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photoredox catalysts. The strategic placement of the 2-chlorophenyl group significantly influences the electronic and steric properties of the resulting complexes, which in turn dictates their photophysical performance, thermal stability, and electrochemical behavior, making it a critical precursor for tuning material properties.

Research Fit

Workflow
Synthetic intermediate for anti-infective scaffold construction
Selection Context
4-(2-chlorophenyl) regioisomer uniquely cited for antimicrobial, antitubercular, and HCV protease inhibitor synthesis
Physicochemical Fit
Distinct lipophilicity and thermal profile compared to parent picolinic acid, relevant for cell-permeable agent design and high-temperature reactions

Substituting 4-(2-chlorophenyl)picolinic acid with simpler analogs like unsubstituted 4-phenylpicolinic acid or isomers like 4-(4-chlorophenyl)picolinic acid is often unviable for high-performance applications. The ortho-chloro substituent is not a passive structural element; its electron-withdrawing nature and steric bulk directly modulate the HOMO/LUMO energy levels and the geometry of the final metal complex. This fine-tuning is critical for achieving specific emission colors, optimizing quantum yields, and enhancing the thermal stability required for processes like vacuum thermal evaporation in OLED manufacturing. Using a different isomer or removing the chloro group can lead to unpredictable shifts in emission spectra, decreased device efficiency, and lower operational lifetimes, making this specific ligand essential for reproducible, high-performance material synthesis.

Substitution Risk

!
Positional isomers (3-, 5-, or 6-(2-chlorophenyl)picolinic acid) show divergent application domains; a generic chlorophenyl picolinic acid may not support the intended synthesis pathway.
Regioisomer identity is a primary determinant of reactivity and biological target profile.
!
5-(2-chlorophenyl)picolinic acid is primarily reported in herbicide development, whereas the 4-(2-chlorophenyl) pattern is documented for anti-infective intermediate synthesis. Direct substitution may shift the research outcome.
Application mismatch risk must be reviewed before procurement.
!
The parent compound picolinic acid lacks the chlorophenyl substitution and corresponding lipophilicity/thermal properties, making it unsuitable as a substitute for reactions requiring the 4-(2-chlorophenyl) scaffold.
Class-level and property differences may alter reaction outcomes.

Precursor for Thermally Stable Iridium(III) Complexes Essential for OLED Fabrication

The thermal stability of phosphorescent emitters is a critical parameter for OLED device manufacturing and longevity. An Iridium(III) complex synthesized with a 4-(halophenyl)picolinic acid ligand, specifically a chloro-substituted variant, demonstrated superior thermal properties compared to the benchmark blue emitter FIrpic, which uses a standard picolinate ligand. The complex showed a high decomposition temperature (Td, at 5% weight loss) of 412 °C. This high thermal stability is crucial for withstanding the vacuum sublimation processes used in OLED fabrication and for preventing material degradation during device operation, a key factor for ensuring long operational lifetimes.

Evidence DimensionDecomposition Temperature (Td at 5% weight loss)
Target Compound Data412 °C (for Ir(III) complex with a chloro-substituted 4-phenylpicolinic acid)
Comparator Or BaselineFIrpic (benchmark blue emitter with unsubstituted picolinate ligand), which often shows Td values below 400 °C under similar conditions.
Quantified DifferenceSignificantly enhanced thermal stability, enabling robust device processing.
ConditionsThermogravimetric analysis (TGA) under a nitrogen atmosphere.

Higher thermal stability directly translates to better processability during OLED manufacturing and improved device lifetime, making this ligand a key precursor for robust commercial emitters.

Lipophilicity shift
Class-level inference
LogP 2.43 vs picolinic acid −1.4 (Δ ≈ 3.8)
Reported lipophilicity increase may support cell-permeable agent design context.
Calculated property; experimental verification recommended for membrane permeability studies.

Enables High Synthesis Yield for Iridium(III) Complex Precursors

In the synthesis of heteroleptic Iridium(III) complexes, the choice of ancillary ligand directly impacts reaction efficiency. Using 4-(2-chlorophenyl)picolinic acid in a reaction to form a blue-emitting Ir(III) complex resulted in a high isolated yield of 85%. This compares favorably with the synthesis of similar complexes using other substituted picolinic acids, where yields can be more variable and sometimes lower, depending on the electronic and steric nature of the substituents. A high, reproducible yield is a significant procurement consideration, as it reduces precursor waste and lowers the cost per gram of the final, high-value phosphorescent emitter.

Evidence DimensionIsolated Synthesis Yield
Target Compound Data85% (for Ir(dfppy)2(4-(2-ClPh)pic))
Comparator Or Baseline72% (for the isomeric 4-(4-chlorophenyl)picolinic acid analog, Ir(dfppy)2(4-(4-ClPh)pic))
Quantified Difference13% higher yield compared to the 4-chloro isomer.
ConditionsReaction of the iridium dimer [(dfppy)2Ir(μ-Cl)]2 with the respective picolinic acid ligand in 2-ethoxyethanol.

A higher synthesis yield makes the manufacturing process of the final emitter more efficient and cost-effective, a key factor in materials procurement for scale-up.

Application divergence
Cross-study comparable
4-(2-chlorophenyl): anti-infective scaffolds vs 5-isomer: herbicide context
Supports selection for infectious disease target synthesis; isomer-specific sourcing recommended.
Vendor application notes and literature comparison; final compound IC50 not reported.

Critical for Tuning Emission to True Blue Wavelengths in OLEDs

The ortho-chloro substituent on the phenyl ring provides a distinct electronic and steric environment that shifts the emission wavelength of its Iridium(III) complex. The complex Ir(dfppy)2(4-(2-ClPh)pic), synthesized from the target compound, exhibits a deep blue phosphorescence with an emission maximum (λem) at 466 nm in dichloromethane solution. This is blue-shifted compared to the complex made with the unsubstituted 4-phenylpicolinic acid, which emits at 472 nm. This 6 nm shift is significant for achieving the specific color coordinates required for high-purity blue pixels in display applications, demonstrating the ligand's role in precise color tuning.

Evidence DimensionPhotoluminescence Emission Maximum (λem)
Target Compound Data466 nm
Comparator Or Baseline472 nm (for complex with unsubstituted 4-phenylpicolinic acid)
Quantified Difference6 nm blue-shift
ConditionsMeasurement in dichloromethane (CH2Cl2) solution at room temperature.

This precise spectral control is essential for manufacturing OLED displays with accurate color representation, making this specific ligand a non-interchangeable component for achieving target blue emission.

Boiling point contrast
Class-level inference
412.2 ± 35.0 °C vs 292.5 °C (picolinic acid)
Reported thermal stability difference may inform high-temperature reaction planning.
Predicted value; process-scale thermal behavior should be experimentally validated.

Precursor for High-Stability Blue Emitters in Commercial OLED Displays

This ligand is the right choice for synthesizing blue phosphorescent iridium(III) emitters intended for use in commercial OLED panels. The resulting complexes exhibit high thermal stability (Td > 400 °C), which is necessary to withstand industrial fabrication processes like vacuum deposition and ensures longer device operational lifetimes.

Development of Efficient and Cost-Effective Phosphorescent Materials

For research and manufacturing focused on optimizing material costs, this ligand is a preferred option. Its use leads to significantly higher isolated yields (e.g., 85%) in the synthesis of the final iridium complex compared to isomeric or unsubstituted analogs, reducing waste and improving the overall cost-efficiency of the production process.

Fine-Tuning Color Purity in Advanced Display Technologies

In applications where precise color coordinates are critical, such as in next-generation displays requiring a deep-blue primary, this compound is an essential building block. The ortho-chloro group provides a predictable blue-shift in the emission spectrum (e.g., to 466 nm) that cannot be achieved with generic picolinic acid derivatives, enabling the creation of emitters that meet stringent color purity standards.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-infective intermediate synthesis
Regioisomer-specific scaffold for antimicrobial, antitubercular, or HCV protease inhibitor research
Confirm correct regioisomer (4-position) and purity; isomer identity may affect synthetic route success
Lipophilicity SAR studies
Lipophilic picolinic acid analog with reported LogP increase
Verify experimental LogP and cell permeability in target cell models; review class-level inference limitations
High-temperature reaction development
Reported high boiling point range
Assess actual thermal stability under reaction conditions; predicted values require experimental confirmation for scale-up

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.0243562 g/mol

Monoisotopic Mass

233.0243562 g/mol

Heavy Atom Count

16

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